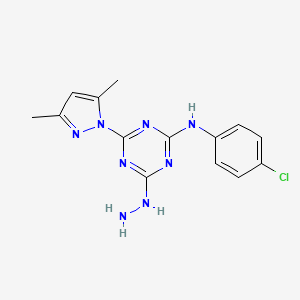
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C14H15ClN8 and its molecular weight is 330.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and findings from relevant studies.
Molecular Formula : C₁₄H₁₅ClN₈
Molecular Weight : 387.69 g/mol
CAS Number : 1158377-11-7
The compound features a triazine core with hydrazino and pyrazole substituents, which are known to influence its biological properties.
Anticancer Activity
Recent studies suggest that derivatives of triazine-pyrazole compounds exhibit notable anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated a series of triazine-pyrazole derivatives, including this compound. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of approximately 15 µM against A-431 skin cancer cells.
- Mechanism : The compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and caspase activation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Antibacterial Screening Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
| Salmonella typhi | 10 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrazole Moiety : Known for its role in various pharmacological activities, contributing to both anticancer and antimicrobial effects.
- Hydrazino Group : Implicated in enhancing the reactivity towards biological targets through hydrazone formation.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c1-8-7-9(2)23(22-8)14-19-12(18-13(20-14)21-16)17-11-5-3-10(15)4-6-11/h3-7H,16H2,1-2H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTQMQOHTBNKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















